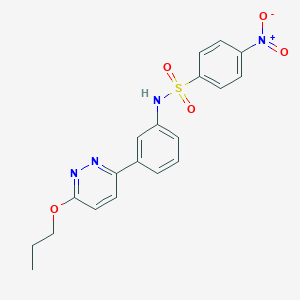

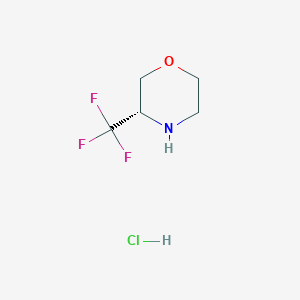

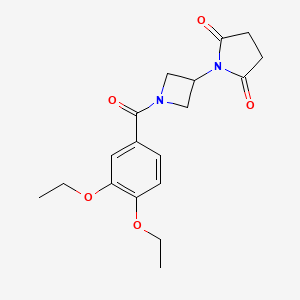

![molecular formula C18H22N2O3S B2624077 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-cyclopentyloxalamide CAS No. 2034464-53-2](/img/structure/B2624077.png)

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-cyclopentyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a benzo[b]thiophene moiety. Benzo[b]thiophene is a polycyclic aromatic compound and is known to be a crucial structural motif in pharmaceuticals and biologically active molecules . It’s often used in the synthesis of various organic materials, including those used in organic light-emitting diodes .

Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophenes can vary widely depending on the other functional groups present in the molecule. For instance, some benzo[b]thiophenes have been found to exhibit high antibacterial activities against certain strains of bacteria .Mechanism of Action

BTCP binds to the mu-opioid receptor and activates it, leading to the inhibition of pain signals in the central nervous system. It also activates the reward pathway, which is responsible for the pleasurable effects of opioids. The activation of the mu-opioid receptor by BTCP results in the release of endogenous opioids, such as enkephalins and endorphins, which further contribute to the analgesic and rewarding effects of BTCP.

Biochemical and Physiological Effects:

BTCP has been shown to produce potent analgesia in animal models of pain. It also produces rewarding effects, which may contribute to its potential for abuse. BTCP has been shown to have a high affinity for the mu-opioid receptor and a low affinity for other opioid receptors, which may contribute to its selectivity and potency.

Advantages and Limitations for Lab Experiments

BTCP has been extensively studied in animal models of pain and addiction, making it a valuable tool for research in these areas. However, its potential for abuse and lack of clinical use limit its usefulness in human studies.

Future Directions

Future research on BTCP may focus on its potential use in pain management and addiction treatment. It may also be used as a tool for studying the mu-opioid receptor and its role in pain regulation and addiction. Further research may also explore the development of new compounds with similar analgesic properties but without the potential for abuse.

Synthesis Methods

The synthesis of BTCP involves the reaction of 2-hydroxypropylamine with benzo[b]thiophene-2-carboxylic acid to form the amide derivative. The resulting compound is then reacted with cyclopentyl chloroformate to form the final product, BTCP. The synthesis of BTCP has been well-established and can be performed in a laboratory setting.

Scientific Research Applications

BTCP has been extensively studied for its analgesic properties and potential use in pain management. It has been shown to be a potent and selective agonist of the mu-opioid receptor, which is involved in pain regulation. BTCP has also been studied for its potential use in the treatment of opioid addiction.

properties

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-cyclopentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-18(23,15-10-12-6-2-5-9-14(12)24-15)11-19-16(21)17(22)20-13-7-3-4-8-13/h2,5-6,9-10,13,23H,3-4,7-8,11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXICSALBHZVPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1CCCC1)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

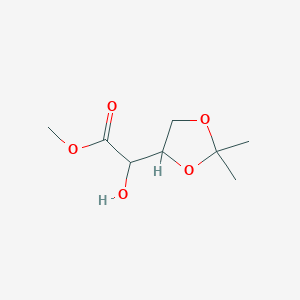

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2623998.png)

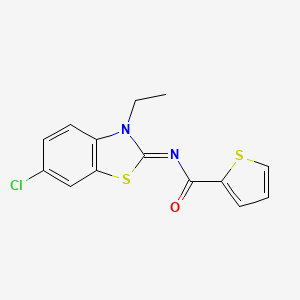

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2623999.png)

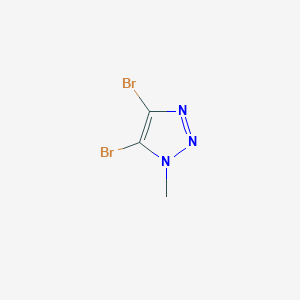

![N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2624001.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2624004.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2624013.png)